molecular formula C10H10ClN3O B8448681 N-(2-cyanoethyl)-N-methyl-2-chloroisonicotinamide

N-(2-cyanoethyl)-N-methyl-2-chloroisonicotinamide

Cat. No. B8448681
M. Wt: 223.66 g/mol
InChI Key: JUBYQMVUAARIHY-UHFFFAOYSA-N
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Patent
US04804762

Procedure details

2 g (0.0136 mol) of 2-chloroisonicotinoyl chloride was added dropwise to a solution comprising 1.2 g (0.01136 mol) of N-methyl-N-(2-cyanoethyl)amine, 1.9 ml (0.0136 mol) of triethylamine and 30 ml of acetonitrile under cooling at 5° to 10° C. The mixture was stirred at room temperature for 2 h and then poured into water. Ethyl acetate was added thereto to conduct extraction.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5](Cl)=[O:6].[CH3:11][NH:12][CH2:13][CH2:14][C:15]#[N:16].C(N(CC)CC)C.C(#N)C>C(OCC)(=O)C.O>[C:15]([CH2:14][CH2:13][N:12]([CH3:11])[C:5](=[O:6])[C:4]1[CH:8]=[CH:9][N:10]=[C:2]([Cl:1])[CH:3]=1)#[N:16]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CN1
Name
Quantity
1.2 g
Type
reactant
Smiles
CNCCC#N
Name
Quantity
1.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling at 5° to 10° C
EXTRACTION
Type
EXTRACTION
Details
extraction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(#N)CCN(C(C1=CC(=NC=C1)Cl)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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